N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
Description
N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a fluorinated amine derivative featuring a pyrazole core substituted with a methyl group and a difluoroethylamine side chain. The compound’s difluoroethyl group enhances electronegativity and metabolic stability, while the pyrazole moiety may contribute to binding interactions in biological systems .
Properties
Molecular Formula |
C7H11F2N3 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2,2-difluoro-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C7H11F2N3/c1-12-5-6(3-11-12)2-10-4-7(8)9/h3,5,7,10H,2,4H2,1H3 |
InChI Key |
BGCKKGZGMPIEKE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNCC(F)F |
Origin of Product |
United States |
Biological Activity
N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological activity, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 305.76 g/mol. Its structure includes a difluoroethyl group and a methyl-substituted pyrazole ring, which are significant for its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈ClF₂N₅ |
| Molecular Weight | 305.76 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include the formation of the pyrazole ring and the introduction of the difluoroethyl group. Optimizing reaction conditions such as temperature and pressure is crucial for improving yields and purity in industrial applications.
Research indicates that compounds like this compound exhibit significant biological activity, particularly as anti-inflammatory, analgesic, and anticancer agents. The presence of fluorine atoms in its structure enhances lipophilicity, which may improve binding affinity to biological targets such as enzymes and receptors .
Key Biological Activities:
- Anti-inflammatory : The compound may inhibit pathways associated with inflammation.
- Analgesic : Potential pain-relieving properties have been observed.
- Anticancer : Interaction with cellular mechanisms involved in cancer proliferation has been suggested.
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that similar pyrazole derivatives showed promising results in inhibiting tumor growth in xenograft models. The mechanism involved interference with mitotic checkpoints .
- Enzyme Interaction Studies : Interaction studies have shown that this compound can effectively bind to specific enzymes involved in inflammatory responses, potentially modulating their activity.
- Comparative Analysis : Comparative studies with structurally related compounds indicate that variations in substituents can significantly affect biological activity. For instance, compounds with different alkyl groups showed varying levels of efficacy against cancer cell lines.
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : More comprehensive animal studies are needed to evaluate the therapeutic potential and safety profile.
- Mechanistic Studies : Detailed investigations into the molecular mechanisms of action will provide insights into how this compound exerts its effects on various biological pathways.
- Structure-Activity Relationship (SAR) : Understanding how structural variations influence activity will aid in the design of more effective analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and substituent variations:
Key Observations:
Substituent Effects: Fluorinated Benzyl Groups (e.g., 2,3-difluorobenzyl in ): Increase lipophilicity and metabolic stability compared to non-fluorinated analogs. Methoxybenzyl Groups (): Enhance solubility in polar solvents due to the electron-donating methoxy group.
Synthetic Pathways: Copper-catalyzed coupling reactions (e.g., using cesium carbonate and copper(I) bromide) are common for pyrazole-amine derivatives, as seen in . Purification typically involves flash chromatography (e.g., ethyl acetate/methanol gradients) .
Physical Properties :
- Melting Points : Pyrazole derivatives with fluorinated substituents exhibit melting points ranging from 104–190°C (e.g., 189.1–190.1°C for a CDK2 inhibitor analog in ).
- Solubility : Difluoroethyl groups improve solubility in organic solvents, while polar substituents like methoxybenzyl enhance aqueous compatibility .
Preparation Methods
Synthetic Routes and Reaction Mechanisms
Nucleophilic Substitution-Based Alkylation
The primary synthetic pathway involves alkylation of 1-methyl-1H-pyrazol-4-ylmethanamine with 2,2-difluoroethylating agents. A two-step protocol is commonly employed:
Formation of the Amine Intermediate :
Difluoroethylation :
Key Reaction Equation:
$$
\text{1-Methyl-1H-pyrazol-4-ylmethanamine} + \text{2-Chloro-1,1-difluoroethane} \xrightarrow[\text{DMSO}]{\text{K}2\text{CO}3, 80–100^\circ\text{C}} \text{N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine} + \text{HCl}
$$
Reductive Amination Approach
An alternative route employs reductive amination between 1-methyl-1H-pyrazole-4-carbaldehyde and 2,2-difluoroethylamine:
Imine Formation :
- The aldehyde and amine react in tetrahydrofuran (THF) at 25°C for 4 hours.
- Catalyst : Molecular sieves (4Å) to absorb water.
Reduction :
- Sodium triacetoxyborohydride (NaBH(OAc)3) is added at 0°C, followed by stirring for 12 hours.
- Yield : 55–60% (optimized for scale-up).
Limitations:
- Lower yields compared to alkylation due to competing side reactions.
- Requires strict anhydrous conditions.
Reaction Optimization Strategies
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To address batch variability, industrial protocols adopt continuous flow reactors:
- Setup :
- Two feed streams: Amine in DMSO and alkylating agent in DMSO.
- Mixed in a microreactor (residence time: 30 minutes) at 85°C.
- Advantages :
- 95% conversion efficiency.
- Reduced solvent waste.
Catalyst Recycling
- Heterogeneous Catalysts : Silica-supported K2CO3 enables reuse for 5 cycles with <10% activity loss.
- Cost Savings : 40% reduction in catalyst expenses.
Comparison with Alternative Methods
Quality Control and Characterization
Q & A
Basic Synthesis and Optimization
Q: What are the most effective synthetic routes for N-(2,2-difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, and how can reaction conditions be optimized? A: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:
- Method 1 : React 1-methyl-1H-pyrazole-4-carbaldehyde with 2,2-difluoroethylamine under reductive conditions (e.g., NaBHCN) in methanol at 60°C for 12 hours. Yield optimization (up to 75%) requires pH control (~7–8) and inert atmosphere .
- Method 2 : Copper-catalyzed cross-coupling using CsCO as a base and DMSO as solvent at 35°C for 48 hours, yielding ~18% (low due to steric hindrance) .
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to enhance solubility.
- Monitor reaction progress via H NMR for intermediate stability .
Structural Characterization
Q: How can researchers resolve contradictions in spectral data (e.g., H NMR shifts) for this compound? A: Discrepancies often arise from solvent effects or tautomerism. Key steps:
- Standardization : Compare spectra in deuterated DMSO vs. CDCl. For example, the methylene (-CH-) group in the difluoroethyl moiety shows δ 3.45–3.60 ppm in DMSO but upfield shifts in CDCl .
- Advanced Techniques : Use F NMR to confirm difluoroethyl group integrity (δ -120 to -125 ppm) .
- Crystallography : If crystalline, employ SHELX for single-crystal XRD to resolve ambiguities (e.g., bond angles/packing effects) .
Computational Modeling
Q: What DFT-based strategies are suitable for predicting the reactivity of this amine in nucleophilic reactions? A :
- Geometry Optimization : Use B3LYP/6-31G(d) to model the molecule’s electronic structure. The difluoroethyl group reduces electron density at the amine nitrogen, lowering nucleophilicity .
- Reactivity Maps : Calculate Fukui indices to identify susceptible sites. The pyrazole N-atom exhibits higher electrophilicity, making it a target for electrophilic substitution .
Validation : Compare computed IR spectra (e.g., C-F stretches at 1150–1250 cm) with experimental data to refine models .
Stability and Degradation
Q: How does the difluoroethyl group influence the compound’s stability under acidic conditions? A : The difluoroethyl moiety enhances hydrolytic stability compared to non-fluorinated analogs. However:
- Acidic Hydrolysis : Prolonged exposure to HCl (≥1 M) at 50°C leads to gradual cleavage of the C-N bond (t ≈ 72 hours). Monitor via LC-MS for degradation products (e.g., 1-methylpyrazole-4-carbaldehyde) .
- Storage : Store at -20°C under argon to prevent oxidation of the amine group .
Biological Activity Prediction
Q: What in silico methods predict the compound’s potential as a kinase inhibitor? A :
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., JAK2 or EGFR kinases). The pyrazole ring shows π-π stacking with Phe residues in the ATP-binding pocket .
- Pharmacophore Mapping : Align with known inhibitors (e.g., ruxolitinib) to identify critical H-bond donors (amine NH) and hydrophobic regions (difluoroethyl) .
Validation : Test in vitro against kinase panels (IC < 10 µM suggests activity) .
Data Contradictions in SAR Studies
Q: How to address conflicting structure-activity relationship (SAR) data for analogs of this compound? A :
- Systematic Variation : Synthesize derivatives with controlled substitutions (e.g., replace difluoroethyl with cyclopropyl) and compare bioactivity .
- Multivariate Analysis : Apply PCA to datasets (e.g., IC, LogP) to isolate influential structural features. For example, fluorination improves membrane permeability but reduces solubility .
- Reproducibility : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
Scaling-Up Challenges
Q: What are critical considerations for scaling synthesis from milligram to gram scale? A :
- Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) to improve yield (≥80% purity) .
- Safety : Assess exothermic risks during amide bond formation using RC1 calorimetry .
- Cost-Efficiency : Optimize catalyst loading (e.g., CuBr at 5 mol%) and recycle solvents .
Advanced Analytical Techniques
Q: How can HRMS and 2D NMR resolve isomeric impurities in the final product? A :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
